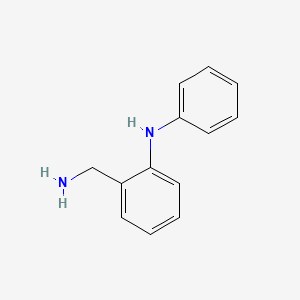

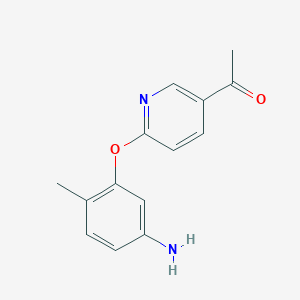

2-(氨基甲基)-N-苯苯胺

描述

The compound "2-(Aminomethyl)-N-phenylaniline" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and photochemical behavior, which can provide insights into the analysis of similar compounds. For instance, the use of N-phenyl substitutions and their effects on the fluorescence of stilbene derivatives is discussed, which could be relevant to the fluorescence properties of "2-(Aminomethyl)-N-phenylaniline" .

Synthesis Analysis

The synthesis of N-phenyl amino acid derivatives is described using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester . Although this does not directly pertain to "2-(Aminomethyl)-N-phenylaniline," the methodology could potentially be adapted for its synthesis, considering the structural similarities between N-phenyl amino acids and "2-(Aminomethyl)-N-phenylaniline."

Molecular Structure Analysis

The molecular structure and conformation of various N-amino and N-phenyl derivatives have been studied. For example, N-amino-2,5-dimethylpyrrole derivatives were found to have an acoplanar-oriented fragment conformation in the gas phase . This information could be extrapolated to predict the conformation of "2-(Aminomethyl)-N-phenylaniline," which may also exhibit a non-planar structure due to steric hindrance and electronic effects.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2-(Aminomethyl)-N-phenylaniline." However, they do provide insights into the reactivity of related compounds. For instance, the local reactivity descriptors in the study of a novel 2-amino-4-phenylquinoline derivative suggest that certain carbon atoms are more reactive sites for nucleophilic attack . This could imply that "2-(Aminomethyl)-N-phenylaniline" may have similar reactive sites that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermodynamic properties, have been calculated at different temperatures . The nonlinear optical behavior of certain compounds due to hyperconjugative interactions and the presence of non-zero first static hyperpolarizability values are also discussed . These properties are significant for understanding the behavior of "2-(Aminomethyl)-N-phenylaniline" in various environments and could be indicative of its potential applications in materials science.

科学研究应用

材料科学应用

- 超分子凝胶: 苯丙氨酸的衍生物, 如 2-(氨基甲基)-N-苯苯胺, 用于制造低分子量凝胶剂。这些凝胶由于其对外部刺激的响应性质, 在药物递送、组织工程和环境清理中得到应用 (Das, Häring, Haldar, & Díaz Díaz, 2017).

药理学研究

- 生物活性化合物合成: 研究集中在芳香族氨基酸衍生物(如 N-苯基邻氨基苯甲酸)的合成和分析上。这些化合物已在药理学中显示出潜力, 表现出抗炎和镇痛等活性 (Isaev, Yeryomina, Zhukova, Kryuchkova, & Zhegunova, 2014).

生物化学和分子生物学应用

- 代谢研究: 苯丙氨酸的衍生物因其在代谢途径中的作用而受到研究, 特别是在苯丙酮尿症等疾病中。对氨基酸补充剂对脑苯丙氨酸水平影响的研究为治疗此类疾病提供了见解 (Moats, Moseley, Koch, & Nelson, 2003).

属性

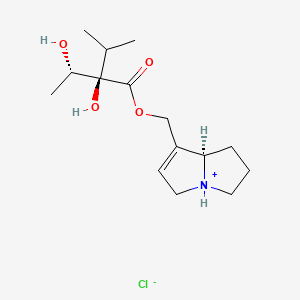

IUPAC Name |

2-(aminomethyl)-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFFGECEBOFNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576775 | |

| Record name | 2-(Aminomethyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-N-phenylaniline | |

CAS RN |

20877-84-3 | |

| Record name | 2-(Aminomethyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)

![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)